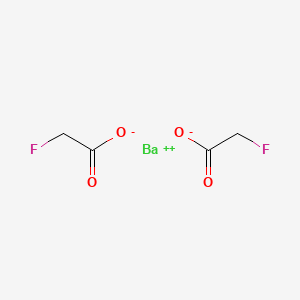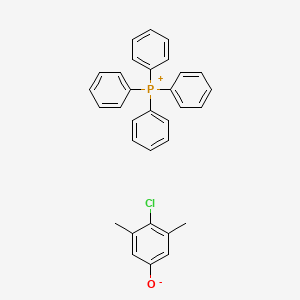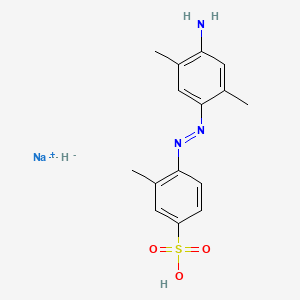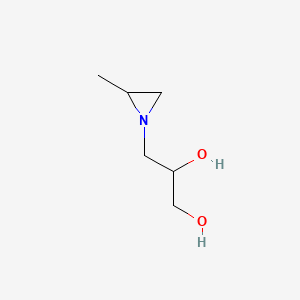
Fluoroacetic acid barium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoroacetic acid barium salt is a chemical compound derived from fluoroacetic acid. It is known for its high toxicity and is used in various scientific and industrial applications. The compound is a white solid and is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluoroacetic acid barium salt can be synthesized by reacting fluoroacetic acid with barium hydroxide. The reaction typically involves dissolving fluoroacetic acid in water and then adding barium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and advanced purification techniques is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Fluoroacetic acid barium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form fluoroacetic acid and barium salts.
Substitution: Can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: Reacts with water to form fluoroacetic acid and barium hydroxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products Formed:
Neutralization: Fluoroacetic acid and barium chloride (when reacted with hydrochloric acid).
Substitution: Various substituted fluoroacetic acid derivatives.
Aplicaciones Científicas De Investigación
Fluoroacetic acid barium salt is used in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a tool in biochemical research.
Industry: Utilized in the production of pesticides and rodenticides due to its high toxicity.
Mecanismo De Acción
Fluoroacetic acid barium salt exerts its effects primarily through the inhibition of the citric acid cycle. The compound is metabolized to fluorocitrate, which inhibits aconitase, an enzyme crucial for the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects.
Comparación Con Compuestos Similares
- Difluoroacetic acid
- Trifluoroacetic acid
- Chloroacetic acid
- Bromoacetic acid
- Iodoacetic acid
Comparison: Fluoroacetic acid barium salt is unique due to its high toxicity and specific mechanism of action involving the inhibition of the citric acid cycle. In contrast, other similar compounds like difluoroacetic acid and trifluoroacetic acid are less toxic and have different chemical properties and applications. For instance, trifluoroacetic acid is commonly used as a solvent and reagent in organic synthesis, while this compound is primarily used in toxicological studies and pesticide production.
Propiedades
Número CAS |
14214-20-1 |
|---|---|
Fórmula molecular |
C4H4BaF2O4 |
Peso molecular |
291.40 g/mol |
Nombre IUPAC |
barium(2+);2-fluoroacetate |
InChI |
InChI=1S/2C2H3FO2.Ba/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
Clave InChI |
LJSGIUDGJKTLBW-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Ba+2] |
Números CAS relacionados |
144-49-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)




